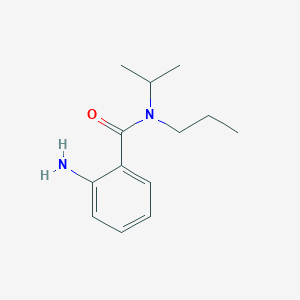

2-amino-N-(propan-2-yl)-N-propylbenzamide

Description

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-15(10(2)3)13(16)11-7-5-6-8-12(11)14/h5-8,10H,4,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINXZKTWMREOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(C)C)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(propan-2-yl)-N-propylbenzamide, also known as a derivative of benzamide, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, including case studies and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.23 g/mol. The compound features an amino group and both isopropyl and propyl substituents on the benzamide structure, contributing to its unique chemical behavior.

Research indicates that this compound interacts with specific biological targets, potentially influencing various biochemical pathways. Its activity is primarily linked to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Binding Affinity: The presence of the isopropyl group enhances the compound's lipophilicity, affecting its binding affinity to target proteins and receptors.

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested for efficacy against bacterial strains in vitro, demonstrating significant inhibition at certain concentrations.

2. Role as a Biochemical Probe

The compound has been explored as a biochemical probe for enriching N-terminally modified proteins in proteomics research. This application leverages its ability to selectively bind to modified proteins through acyl transfer processes, facilitating their identification and study.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-N-isopropylbenzamide | C10H14N2O | Herbicide metabolite; interacts with humic substances. |

| 3-Amino-5-chloro-N-(propan-2-yl)benzamide | C10H12ClN2O | Exhibits anti-inflammatory properties; potential therapeutic uses. |

| Benzamide | C7H7NO | Simple structure; lacks complex substituents affecting activity. |

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations ranging from 50 µg/mL to 200 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Proteomics Application

A study focused on the use of this compound in enriching N-terminally modified proteins demonstrated its effectiveness in identifying proteins involved in critical cellular processes. The enrichment allowed for subsequent mass spectrometry analysis, revealing insights into protein function and modification.

Research Findings

Recent studies highlight the compound's role in environmental chemistry as well. It has been shown to interact with humic substances in soil, potentially influencing microbial activity and nutrient cycling. Such interactions are crucial for understanding its ecological impact and relevance in agricultural chemistry.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that benzamide derivatives, including 2-amino-N-(propan-2-yl)-N-propylbenzamide, exhibit antitumor properties. A study synthesized a series of benzamide derivatives and evaluated their binding affinities to sigma receptors, which are implicated in various cancers. The results showed that modifications to the benzamide structure could enhance selectivity and potency against specific tumor types without cytotoxic effects on normal cells .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects. Inhibitors targeting c-jun N-terminal kinase (JNK) pathways have been developed using similar scaffolds. These inhibitors demonstrated the ability to protect neurons from oxidative stress and apoptosis, suggesting that compounds like this compound could be further explored for neurodegenerative diseases .

Sigma Receptor Modulation

The compound's interaction with sigma receptors has been a focal point in pharmacological studies. Compounds with similar structures have shown selective binding to sigma-1 and sigma-2 receptors, which are involved in pain modulation and neuroprotection. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .

Pharmacological Studies

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how variations in the chemical structure of benzamide derivatives affect their biological activity. For instance, the introduction of different alkyl groups can significantly alter the affinity towards sigma receptors. This information is essential for designing new compounds with enhanced therapeutic profiles .

In Vitro and In Vivo Evaluations

In vitro assays have demonstrated that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. In vivo studies are necessary to evaluate the efficacy and safety of these compounds in whole organisms, which will provide insights into their potential as therapeutic agents .

Material Sciences

Polymer Chemistry

The compound can also serve as a building block in polymer chemistry. Its amine functional groups can be utilized for creating various polymeric materials with tailored properties. These materials may find applications in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and functionalizability .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-(propan-2-yl)-N-propylbenzamide

- CAS Number : 1094866-20-2

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.32 g/mol .

Structural Features: This compound consists of a benzamide core substituted with an amino group at the 2-position and dual alkyl substituents (isopropyl and propyl) on the amide nitrogen. The structure enables hydrogen bonding via the amino group and hydrophobic interactions through the alkyl chains.

Comparison with Structurally Similar Compounds

2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide

- Molecular Formula : C₁₉H₂₃N₂O₃

- Molecular Weight : 329.40 g/mol

- Key Features :

| Property | Target Compound | 3,4-Dimethoxyphenyl Analog |

|---|---|---|

| Molecular Weight | 220.32 | 329.40 |

| Substituents | H, -NH₂ | 3,4-OCH₃, -NH₂ |

| Biological Activity | Not reported | Anti-inflammatory |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

2-Phenyl-N,N-di(propan-2-yl)benzamide

- CAS : 103681-91-0

- Molecular Formula: C₁₉H₂₃NO

- Molecular Weight : 281.39 g/mol .

- Key Features :

- Phenyl group at the 2-position and dual isopropyl substituents.

- Applications : Used in organic synthesis but lacks reported pharmacological activity.

- Structural Insight : The bulky phenyl group may hinder rotational freedom, affecting conformational stability .

2-Chloro-N-(propan-2-yl)benzamide

Acotiamide-Related Derivatives

- Example: 2-Amino-N-[2-(diisopropylamino)ethyl]-1,3-thiazole-4-carboxamide

- Molecular Formula : C₁₂H₂₂N₄OS

- Key Features: Thiazole ring and diisopropylaminoethyl chain. Applications: Acotiamide derivatives are prokinetic agents targeting gastrointestinal motility .

- Comparison : Heterocyclic thiazole moiety introduces π-stacking interactions absent in the target compound .

Preparation Methods

Direct Amidation Using 2-Aminobenzoic Acid and Alkyl Amines

- Method: Reaction of 2-aminobenzoic acid with propan-2-ylamine and propylamine in the presence of a coupling agent or under heating conditions in suitable solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

- Reaction Conditions: Typical conditions include heating at moderate temperatures (50–70 °C) with stirring, sometimes using solvents like 1,4-dioxane or DMF to dissolve reactants.

- Coupling Agents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or other activating agents may be employed to facilitate amide bond formation.

Use of Isatoic Anhydride as an Activated Intermediate

- Method: Isatoic anhydride, a cyclic carbamate derivative of anthranilic acid, reacts with alkyl amines to yield 2-amino-substituted benzamides.

- Procedure: Isatoic anhydride (5 mmol) is reacted with propan-2-ylamine and propylamine (each 5 mmol) in DMF at 50 °C for approximately 3 hours. After reaction completion, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried, concentrated, and purified by column chromatography.

- Advantages: This method provides good yields and mild reaction conditions, avoiding harsh reagents and enabling selective amide formation.

N-(2-Aminoarylacyl)benzotriazole Route

- Method: Conversion of unprotected anthranilic acids into N-(2-aminoarylacyl)benzotriazoles using benzotriazole and DCC in dichloromethane at room temperature overnight. These benzotriazole derivatives are then reacted with secondary amines (propan-2-ylamine and propylamine) to form the target tertiary amide.

- Reaction Conditions: Room temperature, neutral conditions, and mild solvents such as CH2Cl2.

- Yields: High yields reported (71–96%) for anthranilamide derivatives, indicating efficiency and practicality of this approach.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct amidation with 2-aminobenzoic acid | 2-aminobenzoic acid, propan-2-ylamine, propylamine, coupling agent (e.g., DCC) | DMF, DCM, 1,4-dioxane | 50–70 °C | 70–90 | Requires coupling agent, moderate heating |

| Reaction via isatoic anhydride intermediate | Isatoic anhydride, propan-2-ylamine, propylamine | DMF | 50 °C | ~80 | Mild conditions, good selectivity |

| N-(2-aminoarylacyl)benzotriazole route | Anthranilic acid, benzotriazole, DCC, amines | CH2Cl2 | Room temperature | 71–96 | Neutral conditions, high yields |

Detailed Research Findings

- Yield and Purity: The isatoic anhydride method and benzotriazole intermediate method both provide high yields (up to 96%) and allow for purification by column chromatography followed by recrystallization to achieve high purity.

- Reaction Time: Reactions typically complete within 1.5 to 24 hours depending on the method and conditions used.

- Selectivity: The use of activated intermediates like isatoic anhydride and benzotriazole derivatives improves selectivity for tertiary amide formation, minimizing side products.

- Scalability: These methods are scalable for laboratory synthesis and can be adapted for larger batch preparations, given the mild conditions and commercially available reagents.

Summary and Recommendations

For the efficient and selective synthesis of This compound , the following approaches are recommended:

- Use of isatoic anhydride intermediate with propan-2-ylamine and propylamine in DMF at 50 °C for reliable yields and mild reaction conditions.

- Alternatively, the N-(2-aminoarylacyl)benzotriazole route offers a neutral, high-yielding method suitable for sensitive substrates.

- Direct amidation with coupling agents is feasible but may require optimization of conditions to avoid lower yields or impurities.

Q & A

Basic: What synthetic routes and characterization methods are recommended for 2-amino-N-(propan-2-yl)-N-propylbenzamide?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted amines and carbonyl derivatives. For example, analogous compounds (e.g., Schiff base complexes) are synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or acetone . Characterization employs:

- Elemental analysis (CHN) to verify stoichiometry.

- Molar conductivity to assess electrolytic nature (e.g., confirming ionic vs. neutral complexes) .

- Spectroscopy :

- IR to identify functional groups (e.g., amide C=O stretches near 1650–1700 cm⁻¹) .

- ¹H NMR to resolve alkyl/amide proton environments and confirm substitution patterns.

- UV-Vis to probe electronic transitions, particularly in metal complexes .

- Magnetic susceptibility to determine metal coordination geometry (e.g., octahedral Cr(III) complexes via μ~3.8 BM) .

Advanced: How can contradictory spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Contradictions often arise between solution-phase (NMR) and solid-state (IR, XRD) data. Strategies include:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for high-resolution structural determination to resolve ambiguities in bond lengths/angles .

- Cross-validation : Compare IR and NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) .

- Variable-temperature studies : Assess dynamic effects (e.g., tautomerism) via temperature-dependent NMR .

- Molar conductivity : Differentiate ionic vs. covalent bonding in complexes, which may explain discrepancies in solubility/reactivity .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching.

- Chromatography : Use HPLC or silica gel chromatography to isolate pure fractions, critical for eliminating byproducts .

- Elemental analysis : Validate empirical formula with <0.3% deviation from theoretical values .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states in metal complexes .

Advanced: How can density-functional theory (DFT) models predict electronic properties of this compound?

Methodological Answer:

- Parameter selection : Apply the B3LYP functional with a 6-311++G(d,p) basis set to model ground-state electronic structures .

- Correlation-energy analysis : Use the Colle-Salvetti formula to approximate electron correlation effects, validated against experimental UV-Vis spectra .

- Local kinetic-energy density : Calculate electron density distributions to interpret reactivity (e.g., nucleophilic/electrophilic sites) .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions in NMR or UV-Vis predictions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste management : Segregate organic waste and coordinate with certified disposal services for halogenated byproducts .

- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats to prevent dermal exposure.

- First aid : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How is coordination geometry determined in metal complexes of this ligand?

Methodological Answer:

- Magnetic moment analysis : Octahedral geometry (e.g., Cr(III)) shows μ~3.8 BM, while tetrahedral complexes exhibit lower values .

- Electronic spectroscopy : Assign d-d transitions (e.g., ligand field parameters for octahedral vs. square planar geometries) .

- SCXRD : Resolve bond angles (e.g., 90° vs. 180° in octahedral vs. linear coordination) .

- EPR spectroscopy : Detect zero-field splitting parameters for high-spin vs. low-spin states .

Basic: What solvents and reaction conditions optimize synthesis yields?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetone) for nucleophilic substitution reactions .

- Temperature : Reflux at 70–80°C in ethanol maximizes condensation efficiency while minimizing decomposition .

- Catalysts : Add triethylamine to deprotonate amines and accelerate amide bond formation .

Advanced: How can NMR crystallography resolve dynamic disorder in solid-state structures?

Methodological Answer:

- ¹³C CP/MAS NMR : Compare isotropic chemical shifts with SCXRD data to identify disordered moieties (e.g., rotating isopropyl groups) .

- DFT-assisted refinement : Optimize hydrogen positions using DFT-calculated chemical shifts to reduce R-factors .

- Variable-temperature XRD : Track thermal motion to distinguish static vs. dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.